molecular formula C10H11ClFNO2 B2842329 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride CAS No. 1955524-35-2

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Cat. No. B2842329
CAS RN: 1955524-35-2
M. Wt: 231.65
InChI Key: YVENZXAVZLTAEP-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 . It is a solid substance and its IUPAC name is 6-fluoro-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO2.ClH/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.65 . It is a solid substance . The storage temperature is recommended to be between 2-8°C in an inert atmosphere .

Scientific Research Applications

Antibacterial and Anticancer Agents

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride has been studied for its potential in the synthesis of antibacterial and anticancer agents. For instance, the compound has shown promise in the synthesis of various fluoroquinolones with significant in vitro antimicrobial and antiproliferative activities. These compounds have been tested for their ability to inhibit the activity of DNA gyrase and topoisomerase IV, essential for DNA replication in bacteria and cancer cells. One study highlighted the synthesis of 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related structures, showcasing their potential as dual-acting antibacterial and anticancer chemotherapeutics (Al-Trawneh et al., 2010).

Photophysical Properties and Photochemistry

The photophysical properties and photochemical reactions of compounds related to 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride have been subjects of research, particularly in the context of fluorinated quinolones. Studies have explored the photoinduced C-F bond cleavage in these compounds, which is significant in understanding their photostability and potential phototoxic effects. For example, the photoreaction of certain 6-fluoroquinolones in aqueous solutions leading to 6-hydroxy derivatives has been investigated (Cuquerella et al., 2004).

Fluorophore Formation

The compound has been used to study fluorophore formation reactions with glyoxylic acid. This research is important in the field of analytical chemistry and biochemistry, as it contributes to understanding the behavior of catecholamines and related compounds in fluorescence histochemical methods. A study on the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid provides insights into this process (Svensson et al., 1975).

Synthesis of Various Derivatives

Research has also been conducted on the synthesis of various derivatives of fluoroquinolones, exploring their potential antibacterial activities and structure-activity relationships. This includes studies on the synthesis of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids and their potential as antimicrobial drugs (Glushkov et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14;/h3-4,12H,1-2,5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVENZXAVZLTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

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